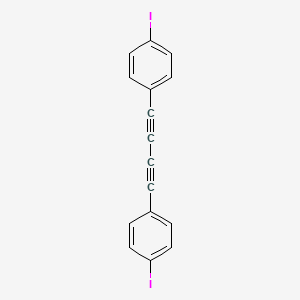
1,4-Bis(4-iodophenyl)buta-1,3-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(4-iodophenyl)buta-1,3-diyne is an organic compound characterized by the presence of two iodine atoms attached to phenyl groups, which are connected by a buta-1,3-diyne linker
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne can be synthesized through several methods. One common approach involves the coupling of 4-iodophenylacetylene using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling. The reaction typically requires a palladium catalyst, a copper co-catalyst, and a base, often conducted in an inert atmosphere to prevent oxidation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(4-iodophenyl)buta-1,3-diyne undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: The compound can participate in cross-coupling reactions to form larger conjugated systems.
Oxidation and Reduction: While less common, the phenyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution: Reagents such as organolithium or Grignard reagents can be used to replace iodine atoms.
Coupling: Palladium or nickel catalysts are often employed in cross-coupling reactions.
Oxidation/Reduction: Strong oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products: The major products depend on the specific reaction and conditions. For example, in a Sonogashira coupling, the product would be a larger conjugated system with extended π-electron delocalization.
Scientific Research Applications
1,4-Bis(4-iodophenyl)buta-1,3-diyne has several applications in scientific research:
Materials Science: Used in the synthesis of conjugated polymers and organic semiconductors.
Medicinal Chemistry:
Biological Research: Can be used as a building block for bioactive molecules.
Industrial Applications: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism by which 1,4-Bis(4-iodophenyl)buta-1,3-diyne exerts its effects is largely dependent on its application. In materials science, its ability to form extended conjugated systems is crucial for its function as an organic semiconductor. In medicinal chemistry, its structural properties allow it to interact with biological targets, potentially inhibiting or activating specific pathways.
Comparison with Similar Compounds
1,4-Bis(4-bromophenyl)buta-1,3-diyne: Similar structure but with bromine atoms instead of iodine.
1,4-Bis(4-chlorophenyl)buta-1,3-diyne: Contains chlorine atoms, offering different reactivity and properties.
1,4-Bis(4-fluorophenyl)buta-1,3-diyne: Fluorine atoms provide unique electronic effects.
Uniqueness: 1,4-Bis(4-iodophenyl)buta-1,3-diyne is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens. This affects the compound’s reactivity and the types of reactions it can undergo, making it particularly useful in specific synthetic applications.
Properties
CAS No. |
959-89-7 |
|---|---|
Molecular Formula |
C16H8I2 |
Molecular Weight |
454.04 g/mol |
IUPAC Name |
1-iodo-4-[4-(4-iodophenyl)buta-1,3-diynyl]benzene |
InChI |
InChI=1S/C16H8I2/c17-15-9-5-13(6-10-15)3-1-2-4-14-7-11-16(18)12-8-14/h5-12H |
InChI Key |
IFCADWKUNRIPKH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC#CC2=CC=C(C=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(Methylthio)imidazo[1,2-a]pyrazine-6-carboximidamide](/img/structure/B12846139.png)

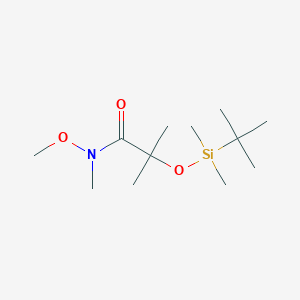
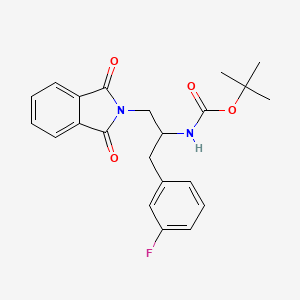
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
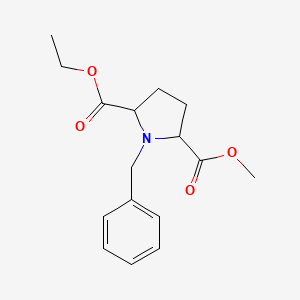

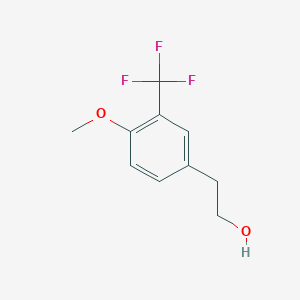
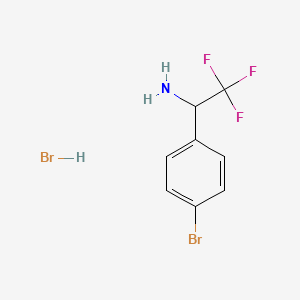
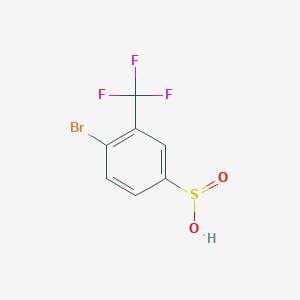
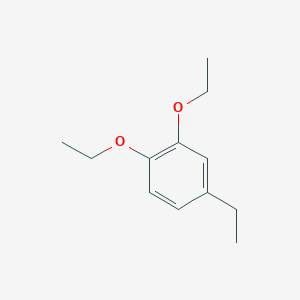
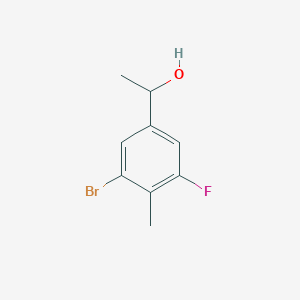
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
